2-(4-methoxyphenyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(4-Methoxyphenyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core with substituted phenyl groups at positions 2 and 7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazine derivatives with substituted phenyl isocyanates under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane with nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like amino or thiol groups.
Scientific Research Applications
2-(4-Methoxyphenyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation. This inhibition can result in the suppression of cancer cell growth and the induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 2-(4-Methoxyphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 2-(4-Methoxyphenyl)-7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
The uniqueness of 2-(4-methoxyphenyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methoxyphenyl and 3-methylphenyl groups may enhance its binding affinity to certain molecular targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C20H16N6O |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-10-(3-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H16N6O/c1-13-4-3-5-15(10-13)26-19-17(11-22-26)20-23-18(24-25(20)12-21-19)14-6-8-16(27-2)9-7-14/h3-12H,1-2H3 |
InChI Key |
UCRMHCFNRCUCKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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